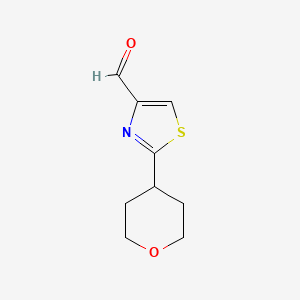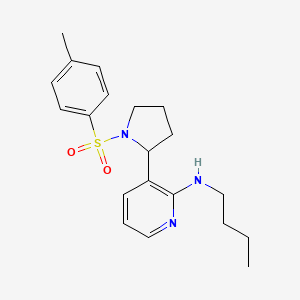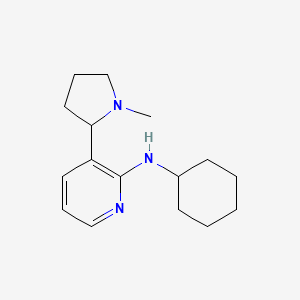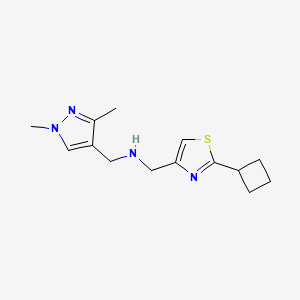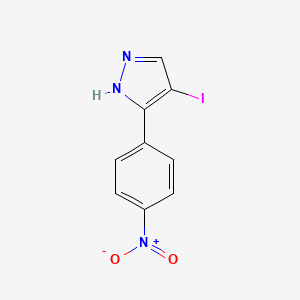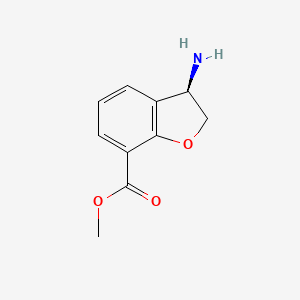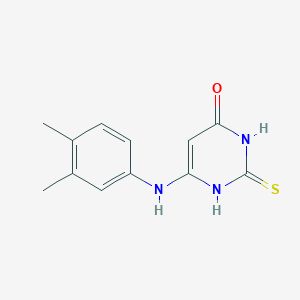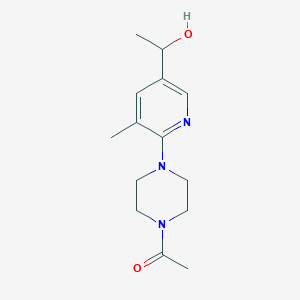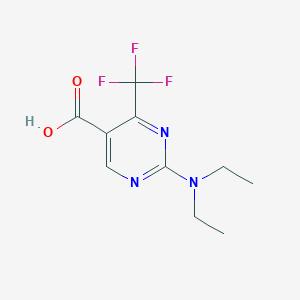
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperidine ring. These structural elements are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the pyridine and piperidine rings . The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product.
化学反応の分析
Types of Reactions
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
科学的研究の応用
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for conditions where modulation of specific biological targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other molecules featuring pyrrolidine, pyridine, and piperidine rings, such as:
- tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate apart is its specific arrangement of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-15-13-16(14-21-18(15)22-10-7-8-11-22)17-9-5-6-12-23(17)19(24)25-20(2,3)4/h13-14,17H,5-12H2,1-4H3 |
InChIキー |
FUMSEGFGNBNFLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCC2)C3CCCCN3C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


